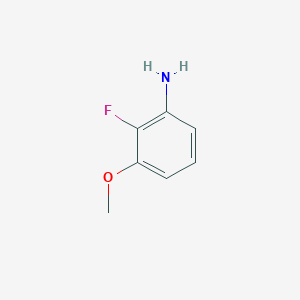

2-Fluoro-3-methoxyaniline

Description

Contextualization within Organofluorine Chemistry and Aniline (B41778) Derivatives

2-Fluoro-3-methoxyaniline belongs to the class of organofluorine compounds, which are organic compounds containing carbon-fluorine bonds. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. In the case of this compound, the presence of a fluorine atom on the benzene (B151609) ring imparts unique electronic effects. Fluorine is the most electronegative element, and its electron-withdrawing nature can influence the reactivity of the entire molecule.

As an aniline derivative, this compound is an aromatic amine. The amino group (-NH2) is a key functional group that allows for a wide range of chemical transformations, making aniline and its derivatives fundamental components in the synthesis of numerous organic compounds. The methoxy (B1213986) group (-OCH3) at the 3-position is an electron-donating group, which can also modulate the electronic properties and reactivity of the aromatic ring. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy and amino groups creates a unique substitution pattern that is of significant interest to synthetic chemists.

Significance in Contemporary Chemical Synthesis and Materials Science Research

The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules. Its substituted aniline core serves as a scaffold for the construction of various heterocyclic compounds and other functionalized aromatic systems. Researchers have utilized this compound as a starting material or key intermediate in the preparation of biologically active molecules and functional materials.

In medicinal chemistry, for instance, fluorinated anilines are often incorporated into drug candidates to enhance their metabolic stability, binding affinity, and bioavailability. While specific therapeutic applications are outside the scope of this article, the use of related fluorinated aniline derivatives in the development of anticancer and antimicrobial agents highlights the potential of this class of compounds.

In the realm of materials science, the incorporation of fluorinated aniline derivatives into polymers can lead to materials with enhanced properties. For example, such derivatives have been investigated for their potential in creating conductive polymers and specialty coatings with improved durability and resistance. The specific applications of this compound in this area are a subject of ongoing research.

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a synthetic intermediate. Investigations into new synthetic methodologies to prepare this compound and its derivatives with high yield and purity are ongoing. For example, a patent describes a method for preparing the related compound 4-fluoro-3-methoxyaniline (B1304784) from 2-fluoro-5-nitrophenol. google.com

Furthermore, research is exploring the use of this compound and its isomers in the synthesis of novel compounds with potential biological activity. For example, 3-fluoro-4-methoxyaniline (B107172) has been used in the synthesis of 1,3,5-triazine (B166579) derivatives that target adenosine (B11128) receptors. mdpi.com While this study does not directly use this compound, it demonstrates the utility of closely related isomers in drug discovery.

Another area of investigation is the use of fluorinated anilines in process chemistry. A study on the continuous flow acetylation and nitration of 4-fluoro-2-methoxyaniline (B49241) to prepare a key building block for a pharmaceutical agent demonstrates the industrial relevance of these types of compounds. researchgate.netacs.org This research highlights the importance of developing scalable and safe synthetic routes for fluorinated anilines.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol nih.gov |

| CAS Number | 801282-00-8 nih.gov |

| Physical Form | Solid, semi-solid, or liquid sigmaaldrich.com |

| Purity | Typically ≥95% - 98% sigmaaldrich.comaccelachem.com |

Structure

2D Structure

Propriétés

IUPAC Name |

2-fluoro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSZHDVTNURERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626317 | |

| Record name | 2-Fluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801282-00-8 | |

| Record name | 2-Fluoro-3-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801282-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801282008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-3-METHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV2T5MSC2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Fluoro 3 Methoxyaniline and Its Derivatives

Established Synthetic Pathways

The primary routes for synthesizing 2-fluoro-3-methoxyaniline and its derivatives rely on well-established organic reactions. These pathways are often chosen based on the availability of starting materials, desired yield, and scalability.

Multi-step Synthesis Approaches

The industrial production of derivatives like 3-bromo-4-fluoro-2-methoxyaniline (B1374856) often begins with readily available materials such as p-nitrochlorobenzene, involving a series of sequential reactions. Similarly, the synthesis of 2-fluoro-3-chlorophenol, a related compound, can be accomplished through a four-step process starting from 1,3-dichloro-2-fluoro-4-nitrobenzene. This process proceeds through a mixture of 2-chloro-3-fluoro-4-methoxyaniline (B11911843) and 4-chloro-3-fluoro-2-methoxyaniline as intermediates. google.com

A patented method for preparing 4-fluoro-3-methoxyaniline (B1304784) involves the following steps:

Acylation of 2-fluorophenol.

Nitration of the resulting compound.

Methylation.

Reduction of the nitro group. google.com

| Step | Reaction | Reagents |

| 1 | Acylation | Acyl halide or acid anhydride (B1165640) |

| 2 | Nitration | Nitric acid |

| 3 | Methylation | Methyl iodine |

| 4 | Reduction | Palladium on carbon, H₂ |

Ullmann Condensation and Related Coupling Reactions

Ullmann condensation and similar cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, which are crucial in the synthesis of this compound and its derivatives. wikipedia.orgresearchgate.net These reactions typically involve a copper or palladium catalyst to facilitate the coupling of an aryl halide with an alcohol, amine, or other nucleophile. wikipedia.orgresearchgate.net

The classic Ullmann condensation uses copper to promote the formation of aryl ethers, thioethers, and amines. wikipedia.org While traditional methods required harsh conditions, modern advancements with soluble copper catalysts and ligands have enabled milder reaction conditions. wikipedia.orgresearchgate.net For example, 2-fluoro-4-methoxyaniline (B1334285) has been synthesized via an Ullmann methoxylation. orgsyn.org This involved protecting the aniline (B41778) as a 2,5-dimethylpyrrole derivative, followed by a copper(I) chloride-catalyzed reaction with sodium methoxide. orgsyn.org

However, the scope of copper-catalyzed methoxylation can be limited. For instance, in the synthesis of 3-fluoro-2-methoxyaniline, the Ullmann reaction with 3-fluoro-2-iodoaniline (B1320775) and methanol (B129727) using a copper(I) iodide catalyst showed good yield, but the corresponding bromide was significantly less reactive.

Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, offers an alternative to the Ullmann condensation for forming C-N bonds. wikipedia.orgresearchgate.net These reactions often utilize palladium complexes with specific phosphine (B1218219) ligands to couple aryl halides or triflates with amines. researchgate.netnih.govrsc.org This methodology has been successfully applied to the synthesis of various aniline derivatives. acs.orgsci-hub.st For instance, palladium catalysts with ligands like (o-biphenyl)P(t-Bu)₂ allow for the amination of aryl chlorides at room temperature. researchgate.net

Nitration-Reduction Sequences

A frequently employed strategy for synthesizing substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. orgsyn.orglibretexts.org This two-step process is a fundamental transformation in organic synthesis.

For example, 4-chloro-2-fluoro-3-methoxyaniline (B2957413) can be synthesized by reducing 4-chloro-2-fluoro-3-nitrobenzene with agents like iron powder or tin chloride. Similarly, a method for producing 4-fluoro-3-methoxyaniline starts with the nitration of 2-fluorophenol, followed by methylation and then reduction of the nitro group. orgsyn.orgorgsyn.org

A process for preparing 2-chloro-3-fluoro-4-alkoxy-anilines also utilizes this sequence. It begins with the nitration of 1-chloro-2,3-difluorobenzene (B1304198) to form 3-chloro-1,2-difluoro-4-nitrobenzene. google.com This intermediate is then methoxylated and subsequently reduced to the aniline. google.com

| Starting Material | Key Steps | Product |

| 2-Fluorophenol | Nitration, Methylation, Reduction | 4-Fluoro-3-methoxyaniline orgsyn.orgorgsyn.org |

| 1,3-dichloro-2-fluoro-4-nitrobenzene | Nucleophilic substitution with sodium methoxide, Reduction | Mixture including 2-chloro-3-fluoro-4-methoxyaniline google.com |

| 4-fluoroaniline | Acetylation, Nitration, Reduction | 2-bromo-5-fluoroaniline |

A significant challenge in nitration-reduction sequences is controlling the regioselectivity of the nitration step. orgsyn.org The position of the incoming nitro group is directed by the existing substituents on the aromatic ring. frontiersin.orggoogle.comresearchgate.net In the case of 2-fluorophenol, nitration can lead to a mixture of regioisomers, necessitating chromatographic separation. orgsyn.orgorgsyn.org Similarly, the nitration of 1,3-dichloro-2-fluoro-benzene can lead to a mixture of products. google.com To overcome these challenges, strategies such as using protecting groups or employing shape-selective catalysts like zeolites are sometimes used. google.comresearchgate.net For instance, the nitration of 4-fluoro-2-methoxyaniline (B49241) was found to be problematic, leading to complex mixtures, but protecting the aniline as an acetamide (B32628) improved the outcome. acs.org

Protection Group Strategies in Nitration

The direct nitration of fluoro-methoxyanilines, such as 4-fluoro-2-methoxyaniline, often leads to undesirable side products and low yields of the target nitroaniline. acs.orgresearchgate.net This is attributed to the high reactivity of the amino group, which can be oxidized under the harsh conditions of nitration, and the significant exotherm of the reaction. acs.orgresearchgate.net To circumvent these issues, a common and effective strategy is the protection of the amine functionality prior to the nitration step.

One widely employed protection strategy involves the acetylation of the amino group. acs.orgresearchgate.net For instance, in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for the drug osimertinib, 4-fluoro-2-methoxyaniline is first acetylated using acetic anhydride (Ac₂O) to form the corresponding acetamide. acs.orgresearchgate.netacs.org This acetyl group serves to deactivate the aromatic ring slightly and, more importantly, to prevent oxidation of the amino group during the subsequent nitration. acs.orgresearchgate.net The nitration of the acetyl-protected compound can then be carried out under controlled conditions. acs.org Following the successful introduction of the nitro group, the acetyl protecting group can be readily removed under acidic conditions, such as with dilute hydrochloric acid, to yield the desired nitroaniline in high purity. acs.org

The choice of nitrating agent and reaction conditions is also crucial. While mixtures like concentrated sulfuric acid and potassium nitrate (B79036) or nitric acid have been explored, they can lead to heterogeneous mixtures and significant side product formation. acs.org A system of acetic acid and aqueous nitric acid has been investigated as a predominantly kinetically controlled nitration method. acs.orgresearchgate.net In one study, the batch nitration of acetyl-protected 4-fluoro-2-methoxyaniline using a 1 M solution in acetic acid with concentrated nitric acid at 80 °C yielded the desired product in 94% yield, with only a minor amount of a regioisomer. acs.org

Synthesis via Dichloroketene (B1203229) Intermediates

Novel and Advanced Synthetic Approaches

Continuous Flow Synthesis Optimization and Scale-Up

Continuous flow chemistry has emerged as a powerful tool for the synthesis of key pharmaceutical intermediates, including derivatives of this compound. acs.orgmdpi.com This technology offers significant advantages over traditional batch processing, particularly for hazardous reactions like nitration, by providing superior control over reaction parameters, enhancing safety, and facilitating scalability. acs.orgmdpi.comeuropa.eu

A notable example is the development of a scalable continuous flow procedure for the acetylation and nitration of 4-fluoro-2-methoxyaniline to produce 4-fluoro-2-methoxy-5-nitroaniline. acs.org Researchers have optimized process parameters and equipment configurations at the laboratory scale to improve product yield and purity. acs.org This optimized process was then successfully scaled up for commercial implementation. acs.org The laboratory-scale process, operating for 80 minutes, achieved an 82% isolated yield, corresponding to a throughput of 25 mmol/h. acs.orgresearchgate.netresearchgate.net Upon transfer to a pilot scale using higher flow rates and a larger microreactor platform, the process yielded the product in 83% isolated yield with a significantly increased throughput of 2 mol/h (0.46 kg/h ). acs.orgresearchgate.netresearchgate.net

Table 1: Scale-Up of Continuous Flow Synthesis of 4-fluoro-2-methoxy-5-nitroaniline

| Scale | Isolated Yield | Throughput |

| Laboratory | 82% acs.orgresearchgate.netresearchgate.net | 25 mmol/h acs.orgresearchgate.netresearchgate.net |

| Pilot | 83% acs.orgresearchgate.netresearchgate.net | 2 mol/h (0.46 kg/h ) acs.orgresearchgate.netresearchgate.net |

Microreactor Platforms in Nitration

Microreactors are a key component of continuous flow systems, offering high heat and mass transfer rates, which are critical for controlling highly exothermic and fast reactions like nitration. researchgate.net The use of modular microreactor platforms with in-line temperature measurement has been instrumental in the successful nitration of protected 4-fluoro-2-methoxyaniline. acs.orgacs.org These platforms allow for precise control over the reaction temperature, minimizing the formation of byproducts. acs.org

In one study, the nitration was performed using a FlowPlate reactor, and for scale-up, a larger A5 FlowPlate reactor was utilized, which is approximately four times larger than the original. mdpi.com This sizing-up of the microreactor platform, combined with increased flow rates, enabled the significant increase in throughput observed during the scale-up from laboratory to pilot scale. acs.orgmdpi.com The use of microreactors in nitration is a well-established technique that enhances safety and selectivity for the desired mononitro product. researchgate.net

Telescoped Continuous Flow Procedures

Telescoping, or combining multiple reaction steps into a single, continuous process without isolating the intermediates, offers significant advantages in terms of efficiency and process intensification. mdpi.com A scalable telescoped continuous flow procedure has been successfully developed for the acetylation and subsequent nitration of 4-fluoro-2-methoxyaniline. acs.orgacs.orgresearchgate.net

Chemo- and Regioselective Synthesis Strategies

The selective introduction of functional groups at specific positions on an aromatic ring is a fundamental challenge in organic synthesis. For substituted anilines like this compound, achieving high chemo- and regioselectivity is crucial for synthesizing desired isomers.

Electrophilic aromatic substitution reactions on highly donor-substituted arylamines can sometimes lead to multiple substitutions. uwindsor.ca For instance, 3-methoxyaniline is known to react twice with certain electrophiles due to its increased nucleophilicity. uwindsor.ca However, the presence of an additional methoxy (B1213986) group at the 2-position can prevent this second substitution. uwindsor.ca

In the context of palladium-catalyzed reactions, a modular approach for the synthesis of tri- and tetracyclic carbazoles has been developed using o-chloroanilines and heteroaryl bromides. nih.gov This method relies on controlling the chemoselectivity of the initial C-N bond formation and the regioselectivity of a subsequent C/N-arylation step. nih.gov For example, the reaction of 6-bromoisoquinoline (B29742) with 4-methoxy-2-chloroaniline using a palladium catalyst resulted in the formation of N-(2-chloro-4-methoxyphenyl)isoquinolin-6-amine in 87% yield, demonstrating high regioselectivity. nih.govacs.org Understanding the electronic and steric factors that govern the reactivity of the aniline and its coupling partner is key to achieving the desired chemo- and regioselectivity. acs.org

Furthermore, electrochemical methods offer a promising avenue for selective nitration. An electrochemical nitration of arenes and protected anilines has been developed using the anodic oxidation of nitrite. nih.govresearchgate.net This method has shown exquisite selectivity, with no detection of other regioisomers in the crude reaction mixtures for several substrates. nih.gov For instance, Boc-protected aniline was successfully nitrated in 78% yield, highlighting the potential of this method for substrates that are sensitive to traditional acidic nitrating conditions. nih.govresearchgate.net

Asymmetric Synthesis Methodologies

The asymmetric synthesis of derivatives incorporating the this compound backbone is crucial for accessing chiral molecules with specific biological and chemical properties. These methods aim to construct stereogenic centers with high enantioselectivity.

Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have become powerful organocatalysts for a wide range of enantioselective transformations. cas.cn These Brønsted acids can act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding. cas.cnacs.org This dual activation is key to achieving high levels of stereocontrol in reactions.

While the direct asymmetric synthesis of this compound itself is not extensively detailed, the application of CPA catalysis is prominent in the synthesis of its derivatives, such as chiral tetrahydroquinolines. cas.cn In these reactions, the CPA catalyst protonates the imine, lowering its LUMO for nucleophilic attack, while the phosphoryl oxygen simultaneously forms a hydrogen bond with the nucleophile, organizing the transition state to favor the formation of one enantiomer. cas.cnacs.org For instance, the reaction between fluorinated N-arylimines and benzyl (B1604629) N-vinylcarbamate, catalyzed by a CPA, yields CF₃- or –CF₂-containing tetrahydroquinolines with excellent enantioselectivities. cas.cn The steric bulk of the substituents at the 3,3'-positions of the BINOL backbone of the CPA is often critical for achieving high enantiomeric excess (ee). cas.cnthieme-connect.com

In a related approach, a combined strong Brønsted acid system, which can include a chiral disulfonimide (a CPA derivative) and an arylboronic acid, has been used for the diastereo- and enantioselective synthesis of chiral CF₂-functionalized aziridines from anilines. beilstein-journals.orgnih.gov This methodology involves an aza-Darzens reaction between an in-situ generated aldimine (from an aniline and an aldehyde) and a difluorodiazo reagent. beilstein-journals.org The combination of catalysts enhances the Brønsted acidity, enabling the transformation to proceed under mild conditions. beilstein-journals.org

Synthesis of Key Derivatives and Related Compounds

The this compound scaffold is a valuable starting material for synthesizing a variety of heterocyclic derivatives. These derivatives are of interest in medicinal chemistry and materials science.

The Combes quinoline (B57606) synthesis is a classic and versatile method for preparing substituted quinolines. wikipedia.org The reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline ring. wikipedia.org

Anilines with electron-donating groups, such as methoxy substituents, are often used in this synthesis. wikipedia.org The use of this compound or its isomers as the aniline component allows for the direct incorporation of both fluorine and methoxy groups into the quinoline core. smolecule.comossila.com For example, 3-fluoro-4-methoxyaniline (B107172) is a known precursor for synthesizing quinoline derivatives via the Combes reaction. ossila.comgoogle.com The reaction of 3-fluoro-4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether, yields the corresponding ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate. google.com The regioselectivity of the Combes synthesis can be influenced by both steric and electronic effects of the substituents on the aniline and the diketone. wikipedia.org

A modified approach may use a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a more effective dehydrating polyphosphoric ester (PPE) catalyst than the traditionally used sulfuric acid. wikipedia.org

Tetrahydroquinoline Derivatives: Chiral tetrahydroquinoline frameworks are significant structural motifs in many biologically active compounds. cas.cn Asymmetric synthesis of these derivatives can be achieved using chiral phosphoric acid catalysis. A notable example is the reaction of fluorinated N-arylimines with benzyl N-vinylcarbamate. cas.cn This reaction, catalyzed by a BINOL-derived phosphoric acid, provides access to CF₃- or –CF₂-substituted tetrahydroquinolines in high yields and excellent enantioselectivities. cas.cn The proposed mechanism involves the CPA acting as a bifunctional catalyst that activates both the imine and the vinylcarbamate nucleophile to facilitate a stepwise cycloaddition. cas.cn

Benzimidazole (B57391) Derivatives: Benzimidazole derivatives are another important class of heterocyclic compounds with a wide range of applications. frontiersin.orgnih.gov The synthesis of fluorinated benzimidazoles often involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. Although direct synthesis from this compound isn't the primary route (as it's not a diamine), fluorinated anilines are key precursors to the necessary fluorinated o-phenylenediamines.

Alternatively, fluorinated benzimidazole derivatives can be synthesized through multi-step sequences. For instance, new fluoro-benzimidazole derivatives have been prepared and tested for various biological activities. nih.gov These syntheses can involve microwave-assisted reactions to improve efficiency. nih.gov The characterization of these compounds confirms the successful incorporation of the fluorine atom into the benzimidazole structure. nih.gov

The table below summarizes the synthesis of several fluorinated benzimidazole hydrazone derivatives. nih.gov

| Compound Number | R Group | Yield (%) | Melting Point (°C) |

| 8 | 3-chlorobenzylidene | 82 | 246.6 |

| 14 | 2-fluorobenzylidene | 74 | 249.8 |

| 17 | 2,4-difluorobenzylidene | 86 | 243.0 |

| 19 | 3-methylbenzylidene | 66 | 264.6 |

This table presents data on synthesized 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(substituted benzylidene)benzohydrazide derivatives. nih.gov

The synthesis of halogenated analogues of this compound introduces additional reactive sites and modifies the electronic properties of the aromatic ring. A common strategy involves introducing halogen atoms onto a precursor molecule.

For example, the synthesis of 4-Chloro-2-fluoro-3-methoxyaniline can be achieved from a suitable precursor like 4-chloro-2-fluoro-3-nitrobenzene. This process typically involves the reduction of the nitro group to an amine, often using reducing agents such as iron powder or tin(II) chloride in an acidic medium.

Another approach to halogenated quinoline systems, which are derivatives of the aniline, involves a tandem chlorination-cyclization process. The reaction of an aniline derivative with 2-fluoromalonic acid in the presence of phosphorus oxychloride (POCl₃) can produce polychlorinated fluoroquinolines in a single step. researchgate.net For instance, reacting p-anisidine (B42471) with 2-fluoromalonic acid and POCl₃ yields 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.net This intermediate can then be selectively dehalogenated to produce various halogenated quinoline analogues. researchgate.net

Iii. Mechanistic Investigations of Reactions Involving 2 Fluoro 3 Methoxyaniline

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters for reactions involving 2-fluoro-3-methoxyaniline are not extensively documented in readily available literature. However, the principles of physical organic chemistry allow for predictions regarding its reactivity. The reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups like amino (-NH2) and methoxy (B1213986) (-OCH3) increase the electron density of the ring, thereby accelerating the rate of electrophilic aromatic substitution. Conversely, the electron-withdrawing inductive effect of the fluorine atom tends to decrease the ring's nucleophilicity, slowing down this type of reaction.

For nucleophilic aromatic substitution (SNAr), the kinetics are enhanced by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). While the fluorine atom acts as an excellent leaving group, the strongly electron-donating amino and methoxy groups would generally decelerate the SNAr reaction rate compared to an unsubstituted fluorobenzene.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Rate |

| -NH₂ | Weakly withdrawing | Strongly donating | Activating |

| -OCH₃ | Withdrawing | Donating | Activating |

| -F | Strongly withdrawing | Weakly donating | Deactivating |

This table summarizes the general electronic effects of the substituents on this compound, which influence reaction kinetics.

Mechanistic Pathways of Nucleophilic Substitutions

Nucleophilic aromatic substitution (SNAr) on this compound, particularly involving the displacement of the fluoride (B91410) ion, proceeds via a well-established two-step addition-elimination mechanism. libretexts.orgtum.de

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine atom (C2). This step is typically the rate-determining step as it disrupts the aromaticity of the benzene (B151609) ring. libretexts.org The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is particularly stabilized by electron-withdrawing groups at the ortho and para positions. libretexts.org

Leaving Group Elimination: In the second, faster step, the aromaticity is restored by the elimination of the leaving group, in this case, the fluoride ion (F⁻). libretexts.org

Mechanistic Pathways of Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene derivatives and involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring. libretexts.org The mechanism proceeds in two steps:

Electrophilic Attack: The π-system of the aniline (B41778) ring acts as a nucleophile, attacking the electrophile. This is the slow, rate-determining step that forms a resonance-stabilized carbocationic intermediate, often called a Wheland intermediate or a σ-complex. libretexts.orgmasterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the intermediate, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

In this compound, the regioselectivity of the substitution is controlled by the directing effects of the existing substituents. The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups and powerful ortho-, para-directors. lkouniv.ac.in The fluorine atom is a deactivating group due to its strong inductive effect, but it also directs incoming electrophiles to the ortho and para positions. total-synthesis.com

The directing effects are as follows:

-NH₂ group (at C1): Directs to C2 (blocked), C4, and C6. It is the most powerful activating group.

-F group (at C2): Directs to C1 (blocked), C3 (blocked), and C5.

-OCH₃ group (at C3): Directs to C2 (blocked), C4, and C6.

There is a synergistic effect between the amino and methoxy groups, both strongly directing an incoming electrophile to the C4 and C6 positions. The C4 position is para to the amino group and ortho to the methoxy group, while the C6 position is ortho to the amino group and meta to the methoxy group. Given the superior activating and directing power of the amino group, substitution is most likely to occur at the positions ortho and para to it, namely C4 and C6.

Rearrangement Reactions and Migration Studies

While specific rearrangement studies on this compound are sparse, mechanistic investigations on closely related N-alkoxyaniline systems provide significant insight into plausible transformation pathways, including halogen and methoxy migrations and semipinacol-type rearrangements. researchgate.netresearchgate.net These reactions often occur as part of a domino or cascade sequence catalyzed by a metal, such as copper. researchgate.netresearchgate.net

No literature supporting a " masterorganicchemistry.comvulcanchem.com-halogen rearrangement" mechanism was found. However, theoretical and experimental studies on related N-haloamide derivatives describe a copper-catalyzed researchgate.net-halogen rearrangement. researchgate.netresearchgate.net Density functional theory (DFT) calculations on fluoro-, chloro-, and bromo-substituted substrates indicate that they can form stable imine products through a researchgate.net-halogen rearrangement, with the rate-determining step (RDS) having a barrier of less than 20 kcal/mol. researchgate.netresearchgate.netresearchgate.net This process involves the migration of the halogen from the nitrogen atom to the ortho position of the phenyl ring.

| Rearrangement Type | Catalyst | Proposed Intermediate | Activation Barrier (RDS) | Reference |

| researchgate.net-Halogen Rearrangement | Cu(NHC)⁺ | Imine | < 20 kcal/mol | researchgate.net, researchgate.net |

This table presents data from computational studies on related N-haloamide systems.

Similar to halogen rearrangements, a " masterorganicchemistry.comvulcanchem.com-methoxy migration" is not a recognized standard mechanism. Instead, studies on 2-alkyl-N-methoxyanilines detail a Cu⁺-catalyzed researchgate.net-methoxy migration. researchgate.netresearchgate.net The catalyst accelerates the migration of the methoxy group from the nitrogen atom to the ortho position of the phenyl ring. researchgate.netresearchgate.net This rearrangement proceeds through an ortho-quinol imine intermediate, which can then undergo further reactions. researchgate.net The entire catalytic cycle is often completed by a proton transfer from the phenyl ring back to the amine to restore aromaticity. researchgate.net

The semipinacol rearrangement involves a 1,2-migration of a C-C or C-H bond to an adjacent electrophilic carbon center, often a carbocation, which is vicinal to an oxygen-containing carbon. wikipedia.org This process results in the formation of a carbonyl group. While there is no evidence for a " masterorganicchemistry.comlookchem.com" variant, semipinacol-type rearrangements are documented in domino reactions of N-methoxyanilines that are structurally related to this compound. researchgate.netresearchgate.net

In these systems, the reaction is promoted by a cationic copper catalyst and follows the initial researchgate.net-rearrangement of the methoxy group. The resulting ortho-quinol imine intermediate can then undergo a semipinacol type researchgate.net-rearrangement, where an alkyl or aryl group migrates from the ortho to the meta position. researchgate.netresearchgate.net This cascade of researchgate.net-rearrangement followed by a researchgate.net-semipinacol rearrangement allows for the synthesis of complex, multi-substituted anilines. researchgate.net

Catalytic Mechanisms

Catalysis is central to modern organic synthesis, offering efficient pathways to complex molecules. Various catalytic systems have been developed that are applicable to aniline derivatives, including this compound, leveraging transition metals and organic molecules to control reaction outcomes.

Copper-catalyzed reactions, particularly C-N cross-coupling (Ullmann-Goldberg type reactions), are widely used for the synthesis of N-aryl compounds. researchgate.net The mechanism for the amination of aryl halides is most often explained by the oxidative addition of the aryl halide (Ar-X) to a ligated copper(I)-nucleophile complex (L-Cu(I)-Nu). researchgate.net This process can involve Cu(I), Cu(II), and even Cu(III) oxidation states. researchgate.net While historically requiring harsh conditions, modern copper catalysis employs auxiliary ligands that facilitate the reaction under milder temperatures. researchgate.net

In other copper-catalyzed transformations, such as the halogenation of unprotected anilines with copper(II) halides, the proposed mechanism involves the oxidation of the aniline by Cu(II), followed by the addition of the halide. nih.gov This approach offers a direct route to halogenated anilines. Copper catalysis is also effective in alkene diamination reactions, where anilines can serve as the external amine source to form vicinal diamines under mild conditions. nih.gov The broad applicability of these methods suggests that this compound is a suitable substrate for such copper-catalyzed transformations.

Table 1: Effect of Copper(II) Chloride on Chlorination of 2-substituted Anilines

Data adapted from a study on para-chlorination using CuCl₂ in an ionic liquid solvent, demonstrating the impact of the substituent on reaction time. beilstein-journals.org

N-Heterocyclic carbenes (NHCs) are powerful ligands in catalysis due to their strong σ-donating properties and steric modularity, which stabilize metal centers and modulate their reactivity. sigmaaldrich.com NHC-copper complexes are particularly effective catalysts for a wide array of organic transformations. beilstein-journals.orgrsc.org

Detailed theoretical studies on the NHC-Cu⁺ catalyzed domino rearrangement of a related substrate, 2-methyl-N-methoxyaniline, provide a mechanistic model that could be applicable to this compound. researchgate.net In this model, the cationic NHC-Cu catalyst promotes a aablocks.comnih.gov-rearrangement of the methoxy group to an ortho position. This is followed by a semipinacol-type researchgate.netaablocks.com-rearrangement of the group at that position (e.g., a methyl group) to the meta position. researchgate.netresearchgate.net The entire domino reaction is accelerated by the Cu⁺ catalyst, with the rate-determining step being the final proton transfer to restore the aromaticity of the phenyl ring. researchgate.net

Theoretical investigations have also explored the use of NHC-Ag(I) and NHC-Au(I) complexes in catalyzing rearrangements of substrates like 2-methyl-N-methoxyaniline, offering a comparative mechanistic understanding. researchgate.netresearchgate.net The mechanism with these metals is proposed to be dependent on the oxidative state tendency of the metal center. researchgate.net The calculated pathway involves three primary steps:

Oxidative Addition: Cleavage of the N-O bond through oxidative addition to the metal center. researchgate.netresearchgate.net

Rearrangement: Stepwise Möbius or Wagner-Meerwein type rearrangements of the methoxy group. researchgate.netresearchgate.net

Aromatization: A stepwise 1,2-proton transfer from the phenyl ring to the amine nitrogen to restore the aromatic system. researchgate.netresearchgate.net These computational results predict that such rearrangements could lead to multi-substituted aniline products. researchgate.net

The synthesis of chiral molecules is of paramount importance, and chiral catalysis offers an efficient means to achieve enantioselectivity. For reactions involving aniline derivatives, several chiral catalytic mechanisms are relevant.

One prominent mechanism involves chiral phosphoric acids acting as bifunctional Brønsted acid catalysts. cas.cn In the synthesis of tetrahydroquinolines from N-arylimines (which can be derived from anilines), the chiral phosphoric acid activates both the imine and the nucleophile through hydrogen bonding with its acidic proton and phosphoryl oxygen, respectively. cas.cn This dual activation within a chiral environment directs the stereochemical outcome of the reaction.

Palladium-based catalysts with chiral diphosphine ligands have also been developed for the direct asymmetric reductive amination of ketones with primary aryl amines. rsc.org This method allows for the synthesis of chiral secondary amines with high diastereo- and enantioselectivity. rsc.org The mechanism involves the formation of a chiral palladium complex that coordinates to the reactants and controls the facial selectivity of the reduction step. The steric and electronic properties of both the aniline and the chiral ligand are critical in determining the stereocontrol of the reaction. rsc.org

Role of Solvent Effects and Reaction Conditions on Mechanism

The solvent and reaction conditions can have a profound impact on the mechanism and outcome of a chemical reaction. Aromatic nucleophilic substitution (SNAr) reactions involving amines are known to be extremely sensitive to the solvent environment. arkat-usa.org

In aprotic solvents of low permittivity like toluene, a "dimer nucleophile" mechanism has been proposed. The aniline nucleophile can self-associate into dimers, which are more potent nucleophiles than the monomer. This leads to a third-order kinetic dependence on the amine concentration. arkat-usa.org The transition state is highly dipolar, and even small additions of a polar aprotic solvent like acetone (B3395972) can significantly accelerate the reaction rate, far more than would be predicted by the change in bulk permittivity alone. arkat-usa.org

In contrast, the use of ionic liquids as solvents can fundamentally alter reaction pathways and conditions. For the copper-catalyzed chlorination of anilines, switching from an aqueous HCl solvent to an ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) chloride eliminates the need for supplementary oxygen or gaseous HCl. nih.govbeilstein-journals.org This is because the ionic liquid can effectively dissolve both the organic aniline and the Cu(II) salt, leading to optimal mixing and allowing the reaction to proceed efficiently at lower temperatures. beilstein-journals.org

Furthermore, in continuous flow processes, reaction conditions such as temperature and residence time are critical parameters for optimization. For the nitration of 4-fluoro-2-methoxyaniline (B49241), increasing the reaction temperature was shown to drastically improve the space-time yield by allowing for the use of a much smaller reactor volume and shorter residence time to achieve a high yield of the desired product. acs.org

Table 2: Optimization of Continuous Flow Nitration of 4-acetylamino-3-fluoro-1-methoxybenzene

Data adapted from a study on a related aniline derivative, showing the effect of temperature and residence time on product yield in a flow reactor. acs.org

Compound Reference Table

Iv. Advanced Computational Chemistry and Spectroscopic Studies of 2 Fluoro 3 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for modeling molecular properties with a high degree of accuracy. For 2-Fluoro-3-methoxyaniline, these calculations would elucidate the effects of the fluorine and methoxy (B1213986) substituents on the aniline (B41778) scaffold.

Density Functional Theory (DFT) Studies

DFT is a popular computational method that balances accuracy and computational cost, making it well-suited for studying molecules of this size. A comprehensive DFT study of this compound would involve several key areas of investigation.

Conformational Isomer Analysis

The presence of the methoxy group introduces rotational freedom around the C-O bond, leading to the possibility of different stable conformers. A conformational analysis would typically involve scanning the potential energy surface by rotating the methoxy group and the amino group to identify all energy minima. The relative energies of these conformers would indicate their population distribution at a given temperature. It would be expected that planar or near-planar arrangements, allowing for conjugation between the substituent lone pairs and the aromatic ring, would be among the most stable conformations.

Electronic Properties and Chemical Shifts

DFT calculations can provide a wealth of information about the electronic structure of this compound. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. Furthermore, DFT methods are widely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F), which would be invaluable for the experimental characterization of the molecule.

Vibrational Frequencies and Spectroscopic Data Correlation

The calculation of vibrational frequencies is essential for interpreting experimental infrared (IR) and Raman spectra. A DFT study would predict the frequencies and intensities of the fundamental vibrational modes of this compound. By comparing the calculated spectrum with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations (e.g., N-H stretching, C-F stretching, aromatic ring modes) can be achieved. This correlation is a powerful tool for confirming the molecular structure.

Transition State Analysis and Reaction Pathways

While no specific reaction pathways were requested for analysis, DFT can be employed to study the mechanisms of reactions involving this compound. This would involve locating the transition state structures for a given reaction and calculating the activation energies, providing a deeper understanding of the molecule's reactivity and the feasibility of different chemical transformations.

Hartree-Fock (HF) Methods

Hartree-Fock is a foundational ab initio method that provides a good starting point for more advanced computational techniques. While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF calculations would still offer valuable qualitative insights into the electronic structure and geometry of this compound. A comparison between HF and DFT results would also help to gauge the importance of electron correlation effects in this system.

As no specific research data is available, the presentation of data tables for the aforementioned computational studies is not possible.

Ab Initio Theoretical Approaches

Ab initio theoretical methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. For a molecule like this compound, these approaches are invaluable for predicting a wide range of properties from the ground up. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies.

These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT has become a particularly popular method due to its balance of accuracy and computational cost. It can be used to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. This information helps in understanding the molecule's reactivity, including identifying sites susceptible to electrophilic or nucleophilic attack. Theoretical spectral data, such as infrared and NMR spectra, can also be simulated. nih.gov These computational predictions are powerful tools that complement experimental findings, aiding in the interpretation of complex spectral data and providing insights into the molecule's fundamental characteristics.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational method to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insight into its dynamic behavior, conformational flexibility, and interactions with its environment, such as solvents or other reactants.

Spectroscopic Characterization in Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation and mechanistic investigation of chemical compounds. For this compound, methods like Nuclear Magnetic Resonance (NMR) spectroscopy are central to confirming its identity, purity, and molecular structure.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. nih.govnih.govnih.gov It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.

The ¹H (proton) and ¹³C NMR spectra of this compound provide a fingerprint of its molecular structure. nih.gov In the ¹H NMR spectrum, distinct signals are expected for the amine (-NH₂), methoxy (-OCH₃), and aromatic ring protons. The integration of these signals corresponds to the number of protons in each environment (2H, 3H, and 3H, respectively). The chemical shifts and coupling patterns of the aromatic protons are particularly informative, influenced by the electronic effects of the fluoro, methoxy, and amino substituents.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. rsc.org For this compound, seven signals are expected: one for the methoxy carbon and six for the aromatic carbons, each with a unique chemical shift due to its specific electronic environment. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Aromatic-H | 6.5 - 7.2 | Three distinct signals, complex coupling patterns due to H-H and H-F coupling. |

| -NH₂ | 3.5 - 4.5 | Broad singlet, chemical shift is concentration and solvent dependent. |

| -OCH₃ | ~3.8 | Sharp singlet. |

| ¹³C NMR | ||

| C-F | 150 - 160 | Large ¹JCF coupling constant. |

| C-OCH₃ | 145 - 155 | |

| C-NH₂ | 130 - 140 | |

| Aromatic C-H | 100 - 120 | Three distinct signals. |

| -OCH₃ | 55 - 60 |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated organic compounds. nih.gov The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to observe. The chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, with a very large chemical shift range (~300 ppm). nih.gov

For this compound, which is an achiral molecule, "stereochemical determination" refers to the precise confirmation of the fluorine atom's position on the aromatic ring. The ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The exact chemical shift of this signal provides a key piece of identifying information. Furthermore, this resonance will be split into a multiplet due to coupling with nearby protons on the aromatic ring, primarily the adjacent ortho protons. Analysis of this coupling pattern can definitively confirm the substitution pattern of the ring. This high sensitivity makes ¹⁹F NMR an excellent tool for quality control, allowing for the rapid determination of purity and the detection of any isomeric impurities. nih.gov

Process NMR spectroscopy has emerged as a powerful analytical tool for monitoring chemical reactions in real-time, directly within a reaction vessel or in a flow setup. researchgate.net This technique, often utilizing benchtop NMR spectrometers, allows chemists to track the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time. nih.gov

Infrared (IR) and Raman Spectroscopy

For related halogenated and methoxy-substituted anilines, density functional theory (DFT) calculations are commonly employed to predict the vibrational spectra. These theoretical calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are instrumental in assigning the observed experimental bands to specific vibrational modes of the molecule.

A detailed vibrational spectral analysis of this compound would involve the assignment of fundamental vibrational modes. Based on studies of similar molecules, key vibrational modes would include:

N-H Vibrations: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the high-frequency region of the spectrum.

C-H Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹, while the methyl group (CH₃) of the methoxy substituent would have its own characteristic symmetric and asymmetric stretching and bending vibrations.

C-F and C-O Stretching: The C-F stretching vibration is a key indicator of the fluorination, while the C-O-C stretching of the methoxy group would also be present.

Aromatic Ring Vibrations: The benzene (B151609) ring itself has a set of characteristic stretching and deformation vibrations.

The correlation between the experimental and theoretically calculated vibrational frequencies, often improved by a scaling factor, provides a high degree of confidence in the assignments of the vibrational modes.

UV/Vis Spectroscopy

The electronic absorption spectrum of this compound, analyzed by UV/Vis spectroscopy, provides information on the electronic transitions within the molecule. While specific experimental spectra for this compound are not widely published, analysis of similar aromatic amines shows characteristic absorption bands in the UV region.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a powerful tool to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the aromatic system and the substituents.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Analysis

There is currently no publicly available research detailing the analysis of degradation products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique would be invaluable for identifying and quantifying potential degradants in various environmental or biological matrices. The high sensitivity and specificity of LC-MS/MS would allow for the separation of the parent compound from its degradation products, followed by their structural elucidation based on their mass-to-charge ratio and fragmentation patterns.

Computational Prediction of Physicochemical Properties for Drug Discovery

In silico methods are increasingly used in the early stages of drug discovery to predict the physicochemical properties of compounds, helping to assess their potential as drug candidates. For this compound, several key properties have been computationally predicted and are available through public databases and chemical vendor websites. ambeed.comnih.gov These predictions are crucial for evaluating the molecule's druglikeness.

Key predicted physicochemical properties for this compound are summarized in the table below. These values are derived from computational models and provide a preliminary assessment of the compound's behavior in biological systems. ambeed.comnih.gov

| Property | Predicted Value | Source |

| Molecular Weight | 141.14 g/mol | nih.gov |

| XLogP3 | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | ambeed.com |

| Hydrogen Bond Acceptor Count | 2 | ambeed.com |

| Rotatable Bond Count | 1 | ambeed.com |

| Topological Polar Surface Area (TPSA) | 38.25 Ų | ambeed.com |

| Boiling Point | 231.641 °C at 760 mmHg | |

| Flash Point | 93.893 °C | |

| Density | 1.177 g/cm³ |

These computationally derived parameters, particularly the lipophilicity (LogP) and topological polar surface area (TPSA), are critical in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in the drug discovery process.

V. Applications in Medicinal Chemistry and Pharmaceutical Development Research

Role as a Pharmaceutical Intermediate and Building Block

2-Fluoro-3-methoxyaniline serves as a crucial intermediate and versatile building block in the assembly of a wide array of pharmacologically active agents. Its inherent chemical reactivity, centered on the nucleophilic character of the amino group and the potential for substitution on the aromatic ring, makes it a valuable precursor in multi-step synthetic pathways.

This aniline (B41778) derivative is a documented starting material in the synthesis of numerous active pharmaceutical ingredients across various therapeutic areas. Its incorporation into the final molecular structure is a key step in defining the compound's interaction with biological targets.

Notable examples of its application include:

Antimalarial Agents: It has been used in the preparation of dihydroquinazolinone-3-carboxamides, a class of antimalarials that target the Plasmodium falciparum ATP4 (PfATP4) protein. nih.gov

Kinase Inhibitors: The compound is a key reactant in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are significant in the treatment of certain cancers and autoimmune diseases. google.comgoogle.com

Notch Inhibitors: It is employed in the synthesis of 1,4-benzodiazepinone compounds designed as selective inhibitors of the Notch signaling pathway, a target in cancer therapy. google.com

GnRH Receptor Antagonists: Patents describe its use in forming pyrazolopyrimidone and pyrrolotriazone derivatives that act as Gonadotropin-releasing hormone (GnRH) receptor antagonists, used for treating hormone-dependent diseases like prostate cancer and endometriosis. google.comgoogle.com

Glucocorticoid Receptor Agonists: The compound is a starting material for creating glucocorticoid receptor agonists intended for the treatment of inflammatory and autoimmune conditions. patentbuddy.com

Metabolic Disease Therapeutics: It has been used as an intermediate in the synthesis of compounds designed to alter bile acid levels for the potential treatment of diabetes and cardiometabolic diseases. google.com

While this compound is a valuable fluorinated building block for a variety of heterocyclic systems, its specific application in the direct synthesis of fluoro-pyrimidinone structures is not prominently detailed in the reviewed literature. However, the chemical nature of anilines as precursors in the construction of pyrimidinone rings suggests that this compound is a suitable candidate for such synthetic strategies, offering a route to novel fluorinated pyrimidinone derivatives for research and development.

The structure of this compound makes it an exceptionally versatile building block for the synthesis of a diverse range of heterocyclic compounds. The amino group provides a reactive site for cyclization reactions, while the fluoro and methoxy (B1213986) substituents modulate the electronic properties and steric environment of the aromatic ring. This utility is demonstrated in its use to construct various complex scaffolds, including:

Quinoline (B57606) systems via nucleophilic aromatic substitution (SNA_r) reactions. nih.govacs.org

Imidazo[1,5-a]pyrazine cores for kinase inhibitors. google.comgoogle.com

Dihydroquinazolinone scaffolds for antimalarial drugs. nih.gov

1,4-Benzodiazepine structures for Notch inhibitors. google.com

Pyrazolopyrimidine and pyrrolotriazone derivatives for GnRH antagonists. google.comgoogle.com

The compound is frequently employed in drug discovery programs aimed at identifying novel therapeutic agents. Its use as a foundational building block allows for the creation of libraries of related compounds, which can then be screened for activity against various biological targets. These programs leverage the unique properties conferred by the 2-fluoro-3-methoxy substitution pattern to explore new chemical space. Research initiatives have utilized this aniline in the discovery of inhibitors for kinases, parasitic enzymes, and hormone receptors, underscoring its broad applicability in modern pharmaceutical research. nih.govgoogle.comgoogle.comgoogle.comgoogle.comnih.govacs.orgscribd.com

Design and Synthesis of Therapeutic Agents

The specific structural features of this compound are strategically exploited in the rational design and synthesis of targeted therapeutic agents, particularly in the area of oncology.

Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, including cancer. This compound has been successfully used as a key building block in the synthesis of potent and selective kinase inhibitors.

In the development of inhibitors for BCR-ABL1 and Src kinases, which are targets in chronic myeloid leukemia, this compound was reacted with a quinoline core through a nucleophilic aromatic substitution. nih.govacs.org This synthesis was part of a computationally-guided effort to develop inhibitors with improved properties, such as enhanced cell permeability and reduced susceptibility to efflux pumps that cause multidrug resistance. nih.govacs.org The resulting inhibitor demonstrated activity against mutant forms of the BCR-ABL1 kinase. nih.govacs.org

Furthermore, this aniline is explicitly cited in patents for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. google.comgoogle.com The synthesis involves reacting this compound with an appropriate heterocyclic partner to construct the final API. google.com

The table below summarizes examples of kinase inhibitors synthesized using this compound as a key intermediate.

| Precursor | Intermediate Scaffold | Resulting Inhibitor Class | Kinase Target(s) | Reference |

| This compound | 4-Chloro-quinoline-3-carbonitrile | 4-Anilino-quinoline-3-carbonitrile | BCR-ABL1, c-Src | nih.govacs.org |

| This compound | Imidazo[1,5-a]pyrazine | Imidazo[1,5-a]pyrazine derivative | Bruton's tyrosine kinase (BTK) | google.comgoogle.com |

Antitubulin Agents

Derivatives incorporating fluorinated aniline moieties have been investigated as potent inhibitors of tubulin polymerization, a key mechanism for inducing cancer cell death. The introduction of fluorine atoms into scaffolds that interact with the tubulin protein can significantly influence biological activity.

Research into fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives demonstrated that strategic fluorination can yield compounds with potent cytotoxic effects. Current time information in Bangalore, IN. Specifically, placing a fluorine atom at the 2 or 3-position of the 7-phenyl ring resulted in derivatives with low micromolar and even sub-nanomolar GI50 values against various human leukemia and solid tumor cell lines. Current time information in Bangalore, IN. These compounds were found to inhibit tubulin assembly and interfere with the binding of colchicine (B1669291) to tubulin. Current time information in Bangalore, IN. One of the most active compounds, a 2-fluorobenzoyl derivative, showed superior ability to inhibit tubulin assembly. Current time information in Bangalore, IN.

Similarly, a series of 2-phenyl-3-hydroxy-4(1H)-quinolinone derivatives featuring fluorine atoms on the quinolone backbone and the phenyl ring were synthesized and evaluated for their cytotoxic activity. nih.gov The most active among these, 7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-one, exhibited micromolar IC50 values against cancer cell lines and was shown to inhibit mitosis. nih.gov Further analysis confirmed that its anticancer effect is linked to its ability to inhibit the formation of microtubules. nih.gov

While not directly derived from this compound, studies on related anilino-based compounds underscore the potential of this chemical class. For instance, derivatives of 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been identified as new antiproliferative agents that interact with tubulin, leading to cell cycle arrest in the G2/M phase and apoptosis. sigmaaldrich.com Molecular docking studies confirmed that these molecules likely bind to the colchicine site on tubulin. sigmaaldrich.com

Table 1: Activity of Selected Fluorinated Antitubulin Agents

| Compound ID | Description | Biological Activity | Reference |

|---|---|---|---|

| 12 | 7-(2-Fluorophenyl)-3N-ethyl-7-PPyQ | Potent cytotoxicity (low µM to sub-nM GI50s); Reduces tumor mass in vivo. | Current time information in Bangalore, IN. |

| 15 | 3N-(2-Fluorobenzoyl)-7-PPyQ | Potent cytotoxicity; Best activity in inhibiting tubulin assembly and colchicine binding; Reduces tumor mass in vivo. | Current time information in Bangalore, IN. |

| Thiophenol Derivative | 7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-one | Micromolar IC50 against CCRF-CEM cancer cells; Inhibits microtubule formation. | nih.gov |

Agents for Neurological Disorders

The application of this compound or its direct derivatives in the development of agents for neurological disorders is not extensively documented in the available research literature. However, the incorporation of fluorine into molecules targeting the central nervous system (CNS) is a well-established strategy in medicinal chemistry to enhance therapeutic profiles.

Fluorine's unique properties can improve critical drug characteristics such as metabolic stability and bioavailability, which are crucial for CNS-active compounds. For example, in the development of Lemborexant, a dual orexin (B13118510) receptor antagonist for treating insomnia, various fluorination patterns were screened, with the final structure's fluorine atoms being crucial for achieving high binding affinity and a good pharmacological profile. Similarly, the calcitonin gene-related peptide (CGRP) receptor antagonist Atogepant, used for migraine prevention, features a 2,3,6-fluoro substitution on a phenyl moiety to increase its binding affinity to the receptor.

These examples highlight the potential utility of fluorinated building blocks like this compound in the design of new agents for neurological disorders, even though specific examples originating from this particular precursor are not prominent in the reviewed literature.

Antitumor Activities of Derivatives

The this compound scaffold serves as a valuable building block for synthesizing derivatives with significant antitumor properties. Research has focused on incorporating this and related fluorinated aniline structures into larger molecules, such as quinolines, to target key pathways in cancer progression.

A study on 4-anilinoquinolines involved the design and synthesis of two series of compounds, 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines, as potential antitumor inhibitors. These compounds were evaluated for their antiproliferative activities against HeLa and BGC823 cancer cell lines. The results indicated that several of the synthesized compounds exhibited excellent antitumor activity, with some showing potency superior to the reference drug gefitinib. Notably, compound 1f (a 7-fluoro-4-anilinoquinoline derivative) and compound 2i (an 8-methoxy-4-anilinoquinoline derivative) displayed potent cytotoxic activities against both cell lines, with IC50 values significantly better than gefitinib.

Table 2: In Vitro Antitumor Activity of Selected 4-Anilinoquinoline Derivatives

| Compound | Cell Line | IC50 (µmol/L) | Reference |

|---|---|---|---|

| 1f | HeLa | 6.83 | |

| BGC-823 | 3.63 | ||

| 2i | HeLa | 7.15 | |

| BGC-823 | 4.65 | ||

| Gefitinib (Reference) | HeLa | 17.12 | |

| BGC-823 | 19.27 |

The antitumor potential of fluorinated compounds is also evident in research on podophyllum derivatives, where fluoride-containing analogues were found to enhance the mitochondrial apoptosis pathway in HeLa cells. Furthermore, fluorinated 7-phenyl-pyrroloquinolinones, acting as antitubulin agents, showed remarkable cytotoxicity in multidrug-resistant cell lines, suggesting they are not substrates for P-glycoprotein, a common mechanism of drug resistance. Current time information in Bangalore, IN. These derivatives also induced apoptosis in a time- and concentration-dependent manner. Current time information in Bangalore, IN.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are crucial for refining lead compounds to enhance their potency and selectivity. For derivatives synthesized using fluorinated anilines, SAR studies have provided key insights into how molecular modifications affect biological activity.

In the development of 4-anilinoquinoline-based antitumor agents, SAR analysis revealed several important trends. Generally, the 7-fluoro-4-anilinoquinoline series was more active than the corresponding 8-methoxy-4-anilinoquinoline series, highlighting the positive influence of the fluorine substituent at the C7 position on antiproliferative activity. Within the 7-fluoro series, compounds 1a–g displayed better cytotoxic activity against BGC-823 cells than HeLa cells.

For fluorinated 7-phenyl-pyrroloquinolinone antitubulin agents, SAR studies evaluated the impact of fluorine substitution on the 7-phenyl ring. Current time information in Bangalore, IN. The introduction of a fluorine atom at either the 2- or 3-position of this ring led to derivatives with potent cytotoxicity. Current time information in Bangalore, IN. This suggests that the position of the fluorine atom is a critical determinant of activity. Lead optimization is a vital process for converting promising hits into viable drug candidates. Computational methods, such as in-silico modeling and quantitative structure-activity relationship (QSAR) models, are often employed to guide this process by predicting the activity and pharmacological properties of novel analogs.

Metabolic Stability Research and Fluorine Incorporation Effects

The incorporation of fluorine into drug candidates is a widely used strategy to improve metabolic stability. The high strength of the carbon-fluorine (C-F) bond makes it resistant to cleavage by metabolic enzymes, which can block common metabolic pathways such as N-dealkylation and aromatic hydroxylation.

The presence of fluorine can significantly alter the physicochemical properties of a molecule. It can affect the acid dissociation constant (pKa) of nearby functional groups, reducing the basicity of proximal amines. This modification can be beneficial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, incorporating a trifluoro-t-butyl group into the PI3K inhibitor Alpelisib resulted in higher metabolic stability and excellent oral bioavailability.

However, research has also shown that fluorination does not always lead to improved metabolic stability. In a study of fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) antitubulin agents, neither monofluorination of the 7-phenyl ring nor the replacement of a benzoyl group with a 2-fluorobenzoyl moiety resulted in any enhancement of metabolic stability compared to the non-fluorinated parent compounds. Current time information in Bangalore, IN. This finding underscores that the effects of fluorine incorporation are context-dependent and must be evaluated empirically for each new chemical series.

Furthermore, while generally stable, fluorinated compounds are not immune to metabolism, and the potential for defluorination or the formation of toxic metabolites, such as fluoroacetic acid, must be monitored.

Vi. Environmental Fate and Degradation Studies of Aniline Compounds General Context

Mechanistic Studies of Aniline (B41778) Degradation

The breakdown of aniline in the environment is a multi-step process involving various chemical reactions. The initial step is often the oxidation of the amine group, which can be initiated by highly reactive chemical species. mdpi.com

Photocatalysis is a prominent method for degrading aniline compounds. This process typically uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. mdpi.comresearchgate.net These charge carriers react with water and oxygen to produce reactive oxygen species (ROS). The photocatalytic removal of aniline can result in either its complete degradation or its polymerization, depending on the initial concentration. nih.gov At low concentrations (e.g., 0.1 mmol L⁻¹), degradation is favored, while at higher concentrations (around 1 mmol L⁻¹), polymerization into polyaniline (PAN) nanocomposites can occur. nih.gov

The efficiency of photocatalytic degradation is influenced by several factors, including pH, catalyst concentration, and the presence of other substances. mdpi.com For instance, the degradation of aniline blue using a TiO₂-anthocyanin catalyst on stainless-steel foam reached 95% in 120 minutes under visible light with injected oxygen. mdpi.com The kinetics of these reactions are often described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the reactant onto the catalyst surface. mdpi.comresearchgate.net

Irradiation of aqueous aniline solutions with a photocatalyst like TiO₂ leads to the formation of various intermediate products, including phenol, 2-aminophenol, hydroquinone, and nitrobenzene (B124822). mdpi.comresearchgate.net The presence of these intermediates confirms the role of hydroxyl radicals in the degradation process. mdpi.com

Advanced Oxidation Processes (AOPs) are highly effective for aniline degradation and are primarily driven by the generation of powerful oxidizing agents, especially hydroxyl radicals (HO•) and superoxide (B77818) anions (O₂•⁻). nih.govnih.gov Hydroxyl radicals have a very high oxidation potential and can react with a wide range of organic compounds. researchgate.net

The primary mechanism involves the attack of these radicals on the aniline molecule. Hydroxyl radicals can hydroxylate the aromatic ring, leading to the formation of aminophenols and other hydroxylated derivatives. mdpi.comresearchgate.net The initial oxidation is largely a surface process, as hydroxyl radicals have a limited migration distance from the catalyst surface. mdpi.com In some systems, such as those using cobalt ferrite (B1171679) and peracetic acid, other reactive species like singlet oxygen (¹O₂) and organic radicals (R-O•) also play a significant role in aniline degradation. mdpi.com The formation of superoxide anion radicals is another key pathway in oxidative degradation. researchgate.net

The degradation of aniline proceeds through a chain of reactions, forming various intermediate by-products before eventual mineralization into simpler, less harmful substances like carbon dioxide, water, and inorganic ions (NO₂⁻, NO₃⁻, NH₄⁺). researchgate.netnih.gov

During the electro-oxidation of aniline, two main degradation routes are observed: a mineralization pathway and a polyaniline pathway, which forms high-molecular-weight polymers. nih.gov The specific intermediates formed depend on the degradation method used. For example, ozonation of aniline at acidic pH mainly produces nitrobenzene and azobenzene, while at basic pH, azoxybenzene (B3421426) and picolinic acid are also formed. nih.gov In studies using a consortium of Bacillus species, identified intermediates included 1,4-benzenediol, biphenyl-amine, and 3-formylaniline, depending on the nitrogen source provided. researchgate.net

Key Intermediates in Aniline Degradation

| Degradation Method | Identified Intermediate By-products | Reference |

|---|---|---|

| Photocatalysis (TiO₂) | Phenol, 2-Aminophenol, Hydroquinone, Nitrobenzene | mdpi.comresearchgate.net |

| Ozonation (Acidic pH) | Nitrobenzene, Azobenzene | nih.gov |

| Ozonation (Basic pH) | Nitrobenzene, Azobenzene, Azoxybenzene, Picolinic Acid | nih.gov |

| Electro-oxidation | Polyanilines, CO₂, Water, Nitrate (B79036) | nih.gov |

| Biodegradation (Bacillus sp.) | 1,4-Benzenediol, Biphenyl-amine, 3-Formylaniline | researchgate.net |

| Sustained-Release Oxidation | Benzoquinone, Hydroquinone, Dodecane | mdpi.com |

Advanced Remediation Technologies

To address aniline contamination, several advanced remediation technologies have been developed that offer efficient and effective degradation. researchgate.net